

stability of YTP-17 in different experimental conditions

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Compound of Interest		
Compound Name:	YTP-17	
Cat. No.:	B10861930	Get Quote

YTP-17 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of **YTP-17**, a potent, orally active inhibitor of the YAP-TEAD protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is YTP-17 and what is its mechanism of action?

A1: YTP-17 is a small molecule inhibitor that targets the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) transcription factors.[1][2][3] By disrupting this interaction, YTP-17 prevents the nuclear translocation of YAP and subsequent activation of target genes that are involved in cell proliferation and survival.[4][5][6] This makes it a valuable tool for studying the Hippo signaling pathway and a potential therapeutic agent in cancers with a dysregulated Hippo pathway.[7][8]

Q2: What are the recommended storage conditions for **YTP-17**?

A2: Proper storage is crucial to maintain the stability and activity of **YTP-17**. Recommendations are summarized in the table below.

Q3: How should I prepare a stock solution of **YTP-17**?



A3: YTP-17 is soluble in DMSO at concentrations of \geq 100 mg/mL.[1][2] For experimental use, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -80°C.[1][9] When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in your experimental buffer or cell culture medium.

Q4: In which signaling pathway does YTP-17 function?

A4: YTP-17 is an inhibitor of the Hippo signaling pathway. Specifically, it targets the downstream effectors YAP and TEAD.[1][3] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[4][5][6] When the pathway is "on," a kinase cascade phosphorylates YAP, leading to its cytoplasmic retention and degradation.[4][6] When the pathway is "off," unphosphorylated YAP translocates to the nucleus, binds to TEAD transcription factors, and activates the expression of pro-proliferative and anti-apoptotic genes. [4][5][10] YTP-17 blocks this final step of the pathway.

Data Presentation

Table 1: Recommended Storage and Handling of YTP-17

Form	Storage Temperature	Duration	Storage Conditions
Solid (powder)	4°C	Long-term	Protect from light, store under nitrogen. [1][2]
In Solvent (e.g., DMSO)	-20°C	Up to 1 month	Protect from light, store under nitrogen. [1][9]
In Solvent (e.g., DMSO)	-80°C	Up to 6 months	Protect from light, store under nitrogen. [1][9]

Table 2: Physicochemical Properties of YTP-17



Property	Value	Source
Molecular Formula	C26H25CIF2N2O4	[1][9]
Molecular Weight	502.94 g/mol	[1][9]
Appearance	White to off-white solid	[9]
Solubility	≥ 100 mg/mL in DMSO	[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of YTP-17 in cell-based assays.

- Possible Cause 1: Improper storage and handling.
 - Solution: Ensure that YTP-17 is stored according to the recommendations in Table 1.
 Avoid repeated freeze-thaw cycles of stock solutions by preparing and using single-use aliquots. When preparing working solutions, use fresh, anhydrous DMSO to minimize hydrolysis of the compound.
- Possible Cause 2: Degradation in experimental media.
 - Solution: The stability of YTP-17 in aqueous solutions, especially in complex media containing serum and other components, has not been extensively reported. It is advisable to prepare fresh dilutions of YTP-17 in your cell culture medium for each experiment and to minimize the time the compound spends in the medium before being added to the cells. For long-term experiments, consider replenishing the medium with freshly diluted YTP-17 periodically. To empirically determine its stability in your specific medium, you can perform a time-course experiment and measure its activity at different time points (see Experimental Protocol section).
- Possible Cause 3: Photodegradation.
 - Solution: YTP-17 should be protected from light.[1][2] Perform experiments under subdued lighting conditions where possible, and store stock solutions and plates containing the compound in the dark.



- Possible Cause 4: Adsorption to plasticware.
 - Solution: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates and polypropylene tubes.

Issue 2: High background or off-target effects observed in experiments.

- Possible Cause 1: YTP-17 concentration is too high.
 - Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range of concentrations and narrow it down to the lowest concentration that gives the desired biological effect.
- · Possible Cause 2: Solvent (DMSO) toxicity.
 - Solution: Ensure that the final concentration of DMSO in your experimental setup is consistent across all samples, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%).
- Possible Cause 3: Degradation products of YTP-17 may have off-target effects.
 - Solution: While the specific degradation products of YTP-17 are not well-documented, ensuring the stability of the compound as described above will minimize their formation. If you suspect degradation, using freshly prepared solutions is the best mitigation strategy.

Experimental Protocols

Protocol 1: General Procedure for Assessing YTP-17 Stability in Experimental Medium

This protocol provides a framework to determine the stability of **YTP-17** in your specific cell culture medium over time.

- Preparation of YTP-17 Solution: Prepare a concentrated stock solution of YTP-17 in anhydrous DMSO (e.g., 10 mM).
- Dilution in Medium: Dilute the **YTP-17** stock solution to your final working concentration in your cell culture medium (with serum and any other additives you typically use). Prepare a

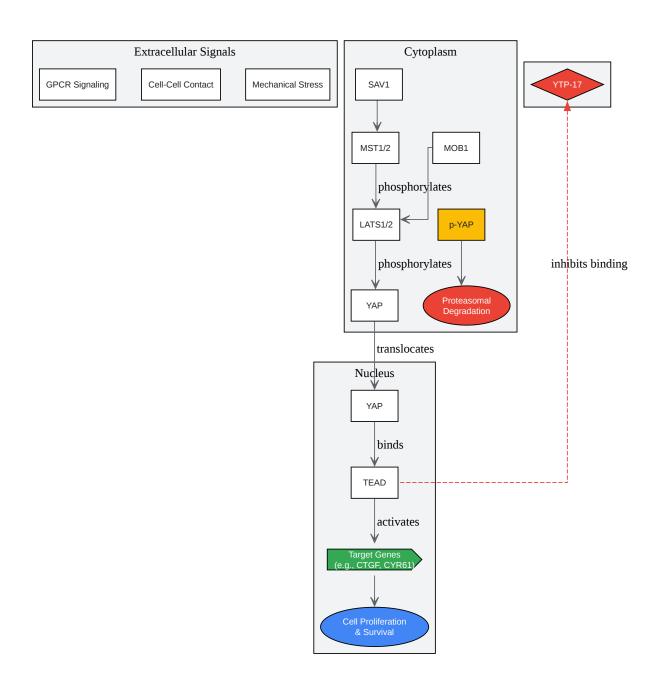


sufficient volume for all time points.

- Incubation: Incubate the **YTP-17**-containing medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), take an aliquot of the incubated medium. The 0-hour time point serves as your 100% activity control.
- Functional Assay: Use the collected aliquots to treat your cells in a functional assay that
 measures YAP-TEAD activity. This could be a reporter assay (e.g., TEAD-luciferase), a
 qPCR analysis of known YAP-TEAD target genes (e.g., CTGF, CYR61), or a cell proliferation
 assay if your cells are sensitive to YAP-TEAD inhibition.
- Data Analysis: Compare the activity of YTP-17 from the different time points to the 0-hour sample. A decrease in activity over time indicates degradation of the compound in your experimental medium.

Mandatory Visualizations

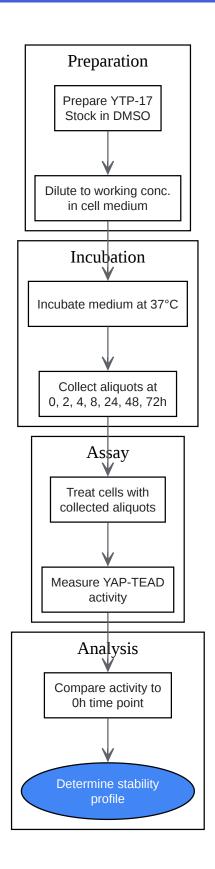




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Caption: The Hippo Signaling Pathway and the inhibitory action of YTP-17.





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Caption: Workflow for assessing the stability of YTP-17 in experimental media.



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